

Technical Guide: Stability and Storage of **tert-Butyl 5-bromopyridine-2-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 5-bromopyridine-2-carboxylate*

Cat. No.: B153447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 5-bromopyridine-2-carboxylate (CAS No: 845306-08-3) is a heterocyclic compound frequently utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.^[1] Its structure, featuring a pyridine ring, a bromo substituent, and a tert-butyl ester functional group, dictates its reactivity, utility, and stability profile. Understanding the stability and appropriate storage conditions is critical to ensure its integrity, purity, and performance in downstream applications, preventing the formation of impurities that could compromise experimental outcomes and product quality.

This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of **tert-Butyl 5-bromopyridine-2-carboxylate**. It includes illustrative experimental protocols and data to guide researchers in its proper handling and evaluation.

Chemical and Physical Properties

The fundamental properties of a compound are essential for its correct handling and storage. The key properties of **tert-Butyl 5-bromopyridine-2-carboxylate** are summarized below.

Property	Value	Reference(s)
CAS Number	845306-08-3	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ BrNO ₂	[2]
Molecular Weight	258.11 g/mol	[2]
Appearance	Colorless to white/light yellow solid	[1] [3]
Melting Point	92-94 °C	[2]
Boiling Point	318 °C	[2]
Density	1.4 ± 0.1 g/cm ³	[2]

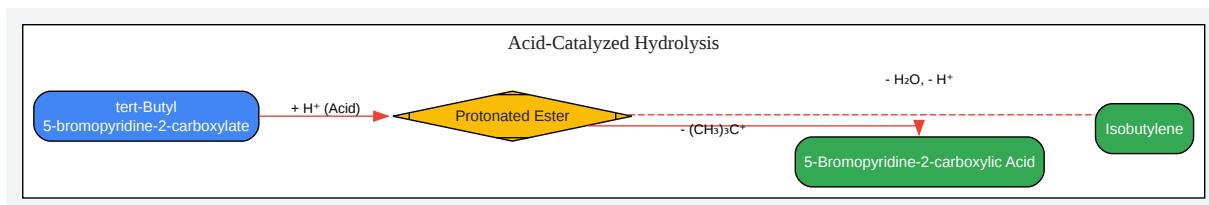
Recommended Storage and Handling

Proper storage is crucial for maintaining the chemical integrity of the compound. Based on supplier safety data and general laboratory best practices, the following conditions are recommended.

3.1 Storage Conditions

- Temperature: Refrigerate. Multiple suppliers recommend cold storage, typically in the range of 0-8 °C.[\[1\]](#)[\[2\]](#)
- Atmosphere: Store in a well-ventilated place.[\[4\]](#)[\[5\]](#) For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.
- Container: Keep container tightly closed in a dry place to prevent moisture absorption and potential hydrolysis.[\[4\]](#)[\[5\]](#)

3.2 Handling Precautions


- Avoid contact with skin and eyes. Causes skin and eye irritation.[\[5\]](#)

- Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
- Wash hands thoroughly after handling.[5]

Potential Degradation Pathways

The chemical structure of **tert-Butyl 5-bromopyridine-2-carboxylate** contains two primary sites susceptible to degradation: the tert-butyl ester and the bromo-pyridine core.

4.1 Acid-Catalyzed Hydrolysis The most significant potential degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester. Tert-butyl esters are known to be highly labile in the presence of acids.[7] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is subsequently deprotonated to form isobutylene gas.[7] This reaction yields 5-bromopyridine-2-carboxylic acid as the primary degradant. This process can be initiated by strong acids (e.g., HCl, TFA) or even trace acidic impurities.[7][8]

[Click to download full resolution via product page](#)

Caption: Plausible pathway for acid-catalyzed hydrolysis.

4.2 Other Potential Pathways

- **Base-Catalyzed Hydrolysis:** While tert-butyl esters are generally considered stable under basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to slow hydrolysis.[7][9]

- Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to high-intensity UV light could potentially lead to debromination or other radical-mediated reactions.
- Thermal Degradation: While the compound has a high boiling point, storage at elevated temperatures for extended periods could lead to decomposition.

Illustrative Stability Study (Forced Degradation)

To assess the intrinsic stability of a compound, a forced degradation study is typically performed. The following section outlines a representative protocol.

Disclaimer: The following is an illustrative protocol and has not been experimentally validated for this specific compound. It is based on general industry practices for stability testing.

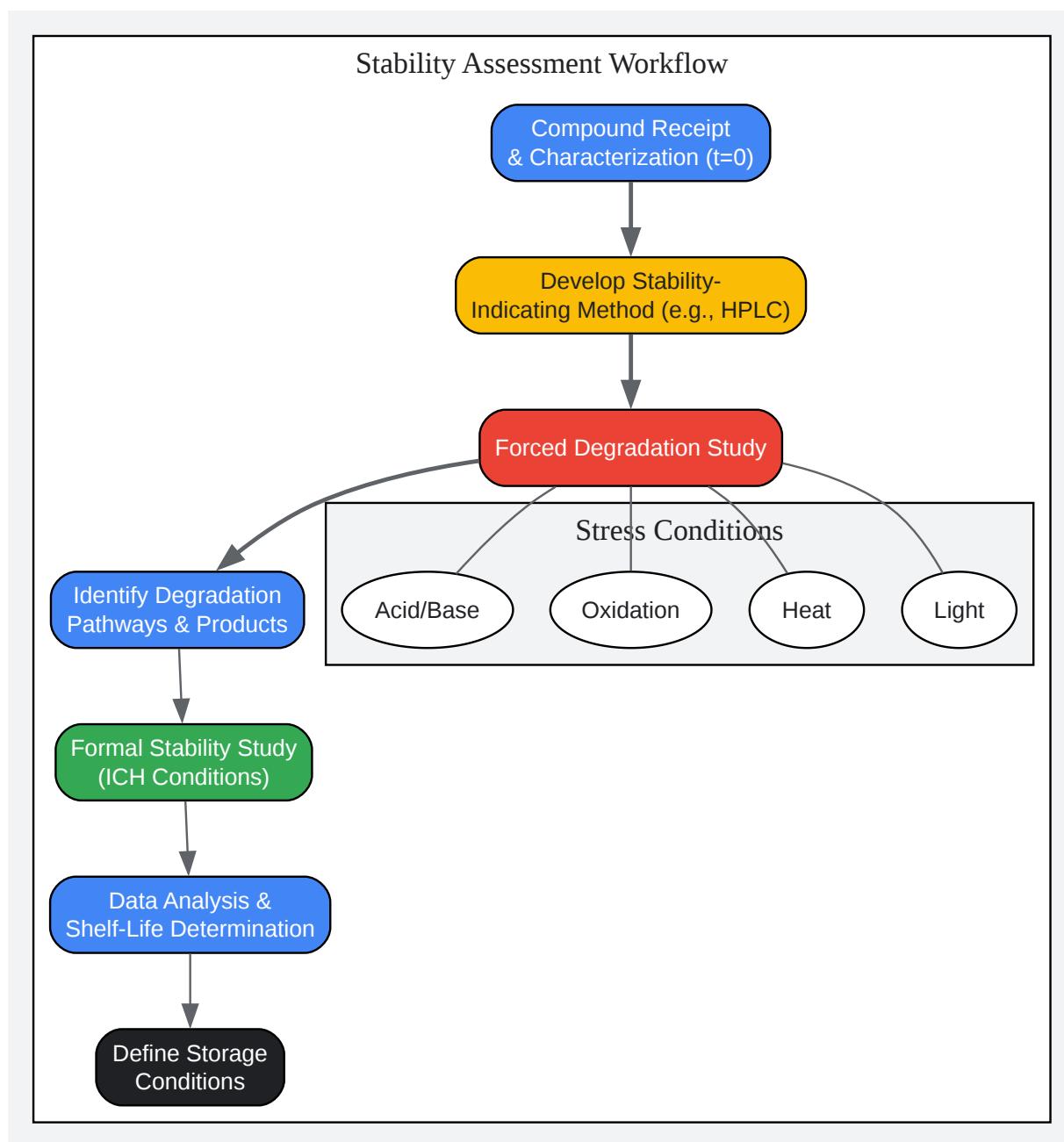
5.1 Experimental Protocol

Objective: To investigate the stability of **tert-Butyl 5-bromopyridine-2-carboxylate** under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify potential degradants and degradation pathways.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile (ACN) at a concentration of 1 mg/mL.
- Acidic Hydrolysis:
 - To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
 - Incubate samples at 60°C.
 - Withdraw aliquots at 2, 8, and 24 hours.
 - Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Basic Hydrolysis:

- To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
- Incubate samples at 60°C.
- Withdraw aliquots at 2, 8, and 24 hours.
- Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation:
 - To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
 - Keep at room temperature, protected from light.
 - Withdraw aliquots at 2, 8, and 24 hours.
- Thermal Degradation (Solid State):
 - Place approximately 5-10 mg of the solid compound in a clear glass vial.
 - Heat in an oven at 80°C.
 - Sample at 24, 48, and 72 hours, preparing solutions for analysis.
- Photolytic Degradation (Solution):
 - Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of \geq 1.2 million lux hours and an integrated near UV energy of \geq 200 watt hours/square meter).
 - A control sample should be wrapped in aluminum foil to protect it from light.
 - Analyze both samples after the exposure period.
- Analysis: Analyze all samples using a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) to separate the parent compound from any degradation products.


5.2 Example Data Presentation

The results of a forced degradation study can be summarized to show the extent of degradation under each condition.

Stress Condition	Time (hours)	% Assay of Parent Compound	% Total Degradation	Major Degradant Peak (RT)
Control (Initial)	0	99.8%	0.2%	-
0.1 M HCl @ 60°C	24	45.2%	54.6%	3.1 min
0.1 M NaOH @ 60°C	24	98.5%	1.3%	Not Significant
3% H ₂ O ₂ @ RT	24	97.9%	1.9%	Not Significant
Heat (80°C, solid)	72	99.1%	0.7%	Not Significant
Light (ICH Q1B)	-	99.3%	0.5%	Not Significant

Experimental Workflow Visualization

The logical flow for conducting a stability assessment is crucial for systematic investigation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing compound stability.

Conclusion

Tert-Butyl 5-bromopyridine-2-carboxylate is a stable compound under standard laboratory conditions when stored properly. The primary liability is its tert-butyl ester group, which is susceptible to rapid hydrolysis under acidic conditions. For optimal stability and to ensure the

material's integrity for research and development, it is imperative to store the compound under refrigerated (0-8 °C), dry, and tightly sealed conditions.[1][2][4] By understanding its chemical vulnerabilities and adhering to these storage guidelines, researchers can ensure reliable and reproducible results in their synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. TERT-BUTYL 5-BROMOPYRIDINE-2-CARBOXYLATE 98 | 845306-08-3 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Technical Guide: Stability and Storage of tert-Butyl 5-bromopyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153447#stability-and-storage-conditions-for-tert-butyl-5-bromopyridine-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com